molecular formula C18H19NO3 B14079392 4-[4-(4-Aminophenyl)phenyl]-2,2-dimethyl-4-oxobutanoic acid

4-[4-(4-Aminophenyl)phenyl]-2,2-dimethyl-4-oxobutanoic acid

Cat. No.: B14079392
M. Wt: 297.3 g/mol
InChI Key: FNFJSOFBDMCEJF-UHFFFAOYSA-N
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Description

4-[4-(4-Aminophenyl)phenyl]-2,2-dimethyl-4-oxobutanoic acid is a complex organic compound with a unique structure that includes an aminophenyl group and a dimethyl-oxobutanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(4-Aminophenyl)phenyl]-2,2-dimethyl-4-oxobutanoic acid typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high purity and efficiency, often involving controlled temperatures and pressures.

Chemical Reactions Analysis

Types of Reactions

4-[4-(4-Aminophenyl)phenyl]-2,2-dimethyl-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the aminophenyl group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

4-[4-(4-Aminophenyl)phenyl]-2,2-dimethyl-4-oxobutanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[4-(4-Aminophenyl)phenyl]-2,2-dimethyl-4-oxobutanoic acid involves its interaction with specific molecular targets. For instance, it may act as a chemical chaperone, aiding in the proper folding of proteins and preventing their aggregation. This property is particularly valuable in the context of neurodegenerative diseases, where protein misfolding is a common issue .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(4-Aminophenyl)phenyl]-2,2-dimethyl-4-oxobutanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for versatile modifications, making it a valuable compound in various research fields.

Properties

Molecular Formula

C18H19NO3

Molecular Weight

297.3 g/mol

IUPAC Name

4-[4-(4-aminophenyl)phenyl]-2,2-dimethyl-4-oxobutanoic acid

InChI

InChI=1S/C18H19NO3/c1-18(2,17(21)22)11-16(20)14-5-3-12(4-6-14)13-7-9-15(19)10-8-13/h3-10H,11,19H2,1-2H3,(H,21,22)

InChI Key

FNFJSOFBDMCEJF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)N)C(=O)O

Origin of Product

United States

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